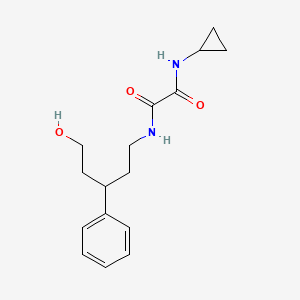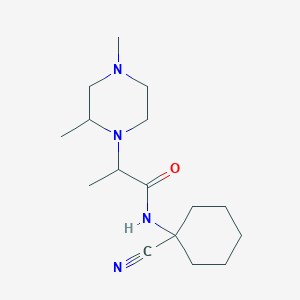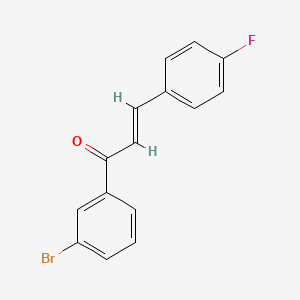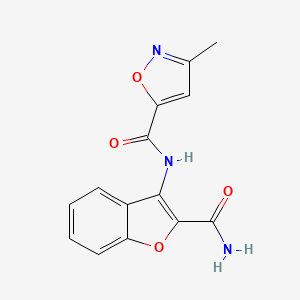
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the main inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of effects on brain function and behavior.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Antibacterial Activity: Researchers have synthesized nickel oxide (NiO) nanoparticles (NPs) using a green process involving plant extracts, including Azadirachta indica (N1), Morinda citrifolia (N2), and Terminalia elliptica (N3) . Among these, N1-mediated NiO NPs exhibit superior antibacterial activity compared to conventional antibiotics like amoxicillin. These NPs could be crucial for combating drug-resistant bacteria.
Antioxidant Potential: The same study found that N1 NiO NPs possess significant antioxidant activity, as demonstrated by their free radical scavenging potential. These properties make them promising candidates for clinical applications.
Materials Science
Oxygen Vacancies: Photoluminescence studies reveal that N1 nanomaterials exhibit higher oxygen vacancies compared to N2 and N3 NPs. The green emission observed in N1 and N2 samples (at 545 nm and 523 nm, respectively) indicates a greater presence of oxygen vacancies . Understanding these defects is essential for tailoring NiO NPs for specific material applications.
Environmental Science
Nanoparticle-Based Sensors: NiO NPs, including those synthesized from N1, have potential applications in environmental sensing. Their unique properties could be harnessed for detecting pollutants, heavy metals, or other environmental contaminants.
V. Lakshmikanth Reddy & Lakshmikanth S. (2023). Synthesis of NiO Nanoparticles Prepared via a Green Process Using Azadirachta indica, Morinda citrifolia, and Terminalia elliptica for Biological Applications. BioNanoScience, 13, 1184–1196. Link
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSDHWIIIAURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)



![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)


![[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone](/img/structure/B2393131.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2393134.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)
![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2393140.png)